N-(3,4-diméthylphényl)-2-chloroacétamide

Vue d'ensemble

Description

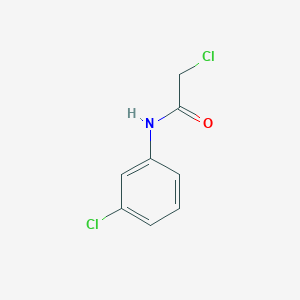

2-Chloro-N-(3,4-dimethylphenyl)acetamide, also known as 2-Chloro-N-acetyl-3,4-dimethylphenylamide, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 209.58 g/mol and a melting point of 159-160°C. 2-Chloro-N-(3,4-dimethylphenyl)acetamide has been used in a variety of studies as a reagent, as a tool for the synthesis of other compounds, and as a drug target.

Applications De Recherche Scientifique

Cristallographie

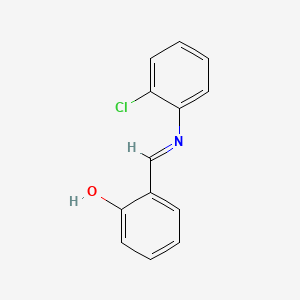

Le composé a été étudié dans le domaine de la cristallographie . La conformation de la liaison C=O dans la structure du composé est anti par rapport à la liaison N—H et aux atomes d'hydrogène méthylène dans la chaîne latérale, dans les deux molécules indépendantes composant l'unité asymétrique . Ces informations sont cruciales pour comprendre les propriétés physiques du composé et ses applications potentielles.

Métabolisme et toxicologie des herbicides

Des recherches ont été menées sur le métabolisme des herbicides chloroacétamides, y compris des composés structurellement apparentés au N-(3,4-diméthylphényl)-2-chloroacétamide. La compréhension du métabolisme de ces composés peut aider à évaluer leur impact environnemental et leur sécurité.

Chimie analytique

Le composé a été utilisé dans la détermination simultanée des énantiomères de la tocaïnide dans le plasma sanguin par chromatographie gaz-liquide avec détection par capture d'électrons . Cette application est importante dans le domaine de la chimie analytique, en particulier dans les tests et le suivi des médicaments.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s suggested that it may have an impact on the respiratory system .

Result of Action

It’s suggested that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action of 2-chloro-N-(3,4-dimethylphenyl)acetamide can be influenced by various environmental factors. For instance, it’s recommended to ensure adequate ventilation when handling this compound .

Analyse Biochimique

Biochemical Properties

2-chloro-N-(3,4-dimethylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .

Cellular Effects

The effects of 2-chloro-N-(3,4-dimethylphenyl)acetamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can affect metabolic processes by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-chloro-N-(3,4-dimethylphenyl)acetamide exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(3,4-dimethylphenyl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which may be attributed to its degradation products .

Dosage Effects in Animal Models

The effects of 2-chloro-N-(3,4-dimethylphenyl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, potentially causing cellular damage or dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

2-chloro-N-(3,4-dimethylphenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux within cells. These interactions can lead to changes in metabolite levels, affecting cellular metabolism and function. The compound’s involvement in metabolic pathways highlights its potential as a modulator of biochemical processes .

Transport and Distribution

Within cells and tissues, 2-chloro-N-(3,4-dimethylphenyl)acetamide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within the organism .

Subcellular Localization

The subcellular localization of 2-chloro-N-(3,4-dimethylphenyl)acetamide plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and cellular processes .

Propriétés

IUPAC Name |

2-chloro-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHKJXKFJYKUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

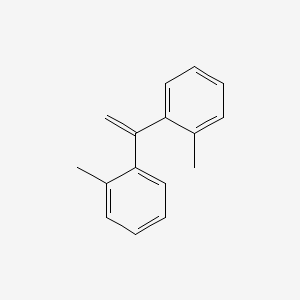

CC1=C(C=C(C=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280642 | |

| Record name | 2-chloro-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-04-7 | |

| Record name | 2564-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the conformation of the C=O bond in 2-chloro-N-(3,4-dimethylphenyl)acetamide?

A1: The C=O bond adopts an anti conformation relative to both the N-H bond and the methylene H atoms of the side chain in both independent molecules within the asymmetric unit []. You can visualize this by imagining the C=O bond pointing in the opposite direction to the N-H bond and the two hydrogen atoms connected to the carbon atom adjacent to the carbonyl group.

Q2: How does the conformation of the N-H bond differ between the two independent molecules of 2-chloro-N-(3,4-dimethylphenyl)acetamide in the asymmetric unit?

A2: While the C=O bond conformation is consistent, the N-H bond shows different orientations in the two molecules. In one molecule, the N-H bond is syn to the meta-methyl substituent on the aromatic ring. This means the N-H bond and the methyl group on the third position of the benzene ring are pointing towards the same side. In the other molecule, the N-H bond is anti to the meta-methyl group, meaning they are pointing in opposite directions [].

Q3: How are the two independent molecules of 2-chloro-N-(3,4-dimethylphenyl)acetamide arranged in the crystal structure?

A3: The two independent molecules are linked by intermolecular N-H⋯O hydrogen bonding, forming chains that run parallel to the crystallographic b axis []. This indicates that the N-H group of one molecule forms a hydrogen bond with the oxygen atom of the carbonyl group (C=O) of a neighboring molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)